methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate
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Overview
Description
Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate is a complex organic compound with a unique structure that combines elements of chromene, piperidine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate typically involves multiple steps. One common approach is the condensation of a chromene derivative with a piperidine derivative, followed by acetylation and glycine esterification. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetyl and glycine ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate involves its interaction with molecular targets such as enzymes and receptors. The chromene and piperidine moieties can bind to active sites, modulating the activity of these targets. The acetyl and glycine ester groups may also play roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
- 2-[(1’-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]-N-(3,4-dimethoxybenzyl)acetamide
Uniqueness
Methyl N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycinate is unique due to its specific combination of functional groups and structural motifs. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.
Biological Activity
Methyl N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycinate is a synthetic compound that belongs to the class of spirochromene derivatives. These compounds have garnered attention due to their potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H27N5O5 with a molecular weight of 489.5 g/mol. The compound features a complex spiro structure that contributes to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C26H27N5O5 |
Molecular Weight | 489.5 g/mol |
CAS Number | 1040708-72-2 |
Anticancer Activity
Recent studies have indicated that spirochromene derivatives exhibit significant anticancer activity. For instance, a study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro assays revealed that it exhibits inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the micromolar range, indicating potent antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research showed that it significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.
Study on Anticancer Activity
A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Study on Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus using a disk diffusion method. The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 50 µg/disk, confirming its potential as an antimicrobial agent.
Properties
Molecular Formula |
C20H24N2O7 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetate |
InChI |
InChI=1S/C20H24N2O7/c1-13(23)22-7-5-20(6-8-22)10-16(24)15-4-3-14(9-17(15)29-20)28-12-18(25)21-11-19(26)27-2/h3-4,9H,5-8,10-12H2,1-2H3,(H,21,25) |
InChI Key |
XGEYVYIKSGOIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC(=O)OC |
Origin of Product |
United States |
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